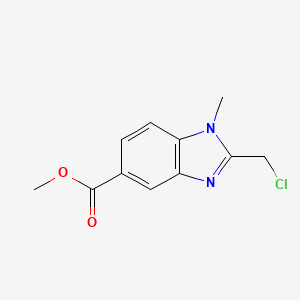

methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex benzimidazole derivative characterized by multiple functional groups that contribute to its unique chemical properties. The compound is officially registered under Chemical Abstracts Service number 1242267-88-4, providing a definitive identification within chemical databases. The molecular formula C11H11ClN2O2 indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 238.67 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds, specifically designating it as methyl 2-(chloromethyl)-1-methyl-1H-benzimidazole-5-carboxylate. This nomenclature reflects the compound's core benzimidazole structure with specific substitutions at defined positions. The chloromethyl group at position 2 and the methyl group at position 1 of the benzimidazole ring system, combined with the methyl carboxylate group at position 5, create a unique substitution pattern that influences both its chemical reactivity and potential biological activity.

Physical characterization data reveals important properties for handling and application purposes. The compound exhibits a melting point range of 139-141 degrees Celsius, indicating good thermal stability under standard laboratory conditions. The molecular structure can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as O=C(C1=CC=C(N(C)C(CCl)=N2)C2=C1)OC. The International Chemical Identifier key UTYAGFZYJGYUKT-UHFFFAOYSA-N provides additional database identification capabilities.

Historical Context in Heterocyclic Chemistry Research

The development of benzimidazole derivatives, including this compound, traces its origins to fundamental discoveries in vitamin B12 research during the mid-twentieth century. Benzimidazole was originally discovered during investigations of vitamin B12, where researchers identified the benzimidazole nucleus as a stable molecular platform suitable for drug development. This foundational discovery established benzimidazoles as a privileged scaffold in medicinal chemistry, leading to extensive research into their synthetic modification and biological applications.

The historical progression of benzimidazole chemistry demonstrates a systematic evolution from basic structural identification to sophisticated derivative synthesis. Early synthetic methods focused on the condensation of ortho-phenylenediamine with formic acid or trimethyl orthoformate, establishing the fundamental reaction pathway that remains central to benzimidazole synthesis today. The reaction mechanism involves the formation of the benzimidazole ring system through cyclization, with the general reaction represented as: C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH.

Research developments throughout the latter half of the twentieth century expanded benzimidazole applications across multiple therapeutic areas. The recognition that benzimidazole derivatives could function as structural isosteres of naturally occurring nucleotides, particularly purines, opened new avenues for drug design by enabling effective interaction with biological macromolecules including proteins, enzymes, and receptors. This discovery was particularly significant because it provided a theoretical framework for understanding how benzimidazole derivatives could achieve biological activity through mimicry of natural biological systems.

The synthesis of 2-chloromethylbenzimidazole derivatives specifically emerged from efforts to introduce reactive functional groups that could serve as intermediates for further chemical modification. Patent literature from 2006 describes optimized preparation techniques for 2-chloromethylbenzimidazole using ortho-phenylenediamine and chloroacetic acid under controlled conditions, achieving yields of 80-85% through careful temperature and pH control. These synthetic advances established the foundation for developing more complex derivatives such as this compound.

Contemporary research has focused on developing green chemistry approaches and novel catalytic methods for benzimidazole synthesis. Recent studies describe the use of manganese oxide-supported nanocomposite catalysts for synthesizing 2-substituted benzimidazole derivatives under environmentally friendly conditions, achieving excellent yields while minimizing environmental impact. These methodological advances reflect the ongoing importance of benzimidazole chemistry in modern pharmaceutical research and the continuous need for improved synthetic approaches.

Significance in Benzimidazole Derivative Studies

This compound occupies a significant position within benzimidazole derivative research due to its unique combination of functional groups that provide both synthetic versatility and potential biological activity. The compound's structural features position it as a valuable intermediate in pharmaceutical chemistry, particularly in the synthesis of more complex therapeutic agents. The presence of the chloromethyl group at position 2 enhances the compound's electrophilic character, making it suitable for nucleophilic substitution reactions that can introduce diverse functional groups.

The biological significance of benzimidazole derivatives has been extensively documented across multiple therapeutic areas, establishing this chemical class as one of the most important heterocyclic systems in medicinal chemistry. Benzimidazole derivatives demonstrate remarkable pharmacological diversity, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities. The structural versatility of the benzimidazole scaffold allows for selective substitution patterns that can modulate biological activity, making it an attractive target for drug development programs.

Research applications for this compound extend beyond pharmaceutical development to include its use as a biochemical probe for studying enzyme interactions and cellular processes. The compound's ability to undergo various chemical transformations, including nucleophilic substitution reactions, hydrolysis reactions, and cyclization reactions, makes it valuable for synthesizing new derivatives with potentially enhanced biological activities. These chemical properties enable researchers to explore structure-activity relationships systematically and develop optimized compounds for specific therapeutic targets.

The compound's significance is further enhanced by its potential role in developing multitarget therapeutic agents, a growing area of pharmaceutical research. The benzimidazole core structure provides a foundation for designing molecules that can interact with multiple biological targets simultaneously, potentially offering advantages over single-target approaches. This capability is particularly relevant in complex diseases where multiple pathways contribute to pathological processes.

Contemporary trends in benzimidazole research emphasize the importance of computational approaches and high-throughput screening methods for accelerating drug discovery processes. These methodological advances have particular relevance for compounds like this compound, where the complex substitution pattern provides numerous opportunities for structural optimization. The integration of traditional synthetic chemistry with modern computational tools represents a significant advancement in the field, enabling more efficient identification of promising therapeutic candidates.

Properties

IUPAC Name |

methyl 2-(chloromethyl)-1-methylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-14-9-4-3-7(11(15)16-2)5-8(9)13-10(14)6-12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYAGFZYJGYUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Chloromethylation: The introduction of the chloromethyl group is usually carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This step requires careful control of reaction conditions to avoid over-chlorination.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloromethyl group in methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various substituted derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Reduction reactions can convert the ester group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substituted Benzodiazoles: Depending on the nucleophile used, various substituted benzodiazoles can be synthesized.

Carboxylic Acids and Alcohols: Through oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its benzodiazole core is a common motif in many bioactive molecules, including those with antimicrobial, antiviral, and anticancer properties.

Industry

In the materials science industry, derivatives of this compound can be used in the development of new polymers and advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The biological activity of methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is primarily attributed to its ability to interact with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzymes or the modification of nucleic acids. The benzodiazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts reactivity, solubility, and biological activity. Key analogues include:

Notes:

Variations in N-Substitution and Ester Position

N-methylation and carboxylate positioning influence steric and electronic properties:

Notes:

Biological Activity

Methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate is an organic compound that belongs to the benzodiazole family, characterized by a unique structure featuring a benzodiazole ring, a chloromethyl group, and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound is represented by the following chemical formula:

IUPAC Name: this compound

CAS Number: 1242267-88-4

InChI Key: UTYAGFZYJGYUKT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation: The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity or modifying nucleic acids.

- Receptor Interaction: The benzodiazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives of benzodiazole possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds can vary significantly based on structural modifications.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Escherichia coli | 10 |

| Compound B | Staphylococcus aureus | 5 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance:

- Case Study: In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines. Flow cytometry results indicated an increased rate of apoptosis in MCF cell lines when treated with the compound.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF7 | 25.72 ± 3.95 | Induced apoptosis |

| U87 | 45.2 ± 13.0 | Significant cytotoxicity |

Antiviral Activity

Benzodiazole derivatives have also been investigated for their antiviral properties. Preliminary findings suggest that these compounds may inhibit viral replication through interactions with viral enzymes or host cell receptors.

Research Findings and Case Studies

Recent studies have highlighted the diverse applications of this compound in drug discovery:

- Anticancer Research : A study by Goreti Ribeiro Morais et al. demonstrated that benzodiazole derivatives could suppress tumor growth in mice models, indicating their potential as anticancer agents.

- Combination Therapies : The efficacy of combining benzodiazole compounds with other therapeutic agents has shown enhanced pharmacological activities, suggesting a synergistic effect that could be exploited in treatment regimens.

- Mechanistic Insights : Investigations into the mechanism of action revealed that modifications to the benzodiazole core could significantly impact biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-(chloromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogs like methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates are prepared by refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours . Chloromethylation at the 2-position may require controlled alkylation using chloromethylating agents (e.g., ClCH₂OCH₃) under basic conditions (e.g., K₂CO₃) to avoid over-alkylation . Purity can be optimized by adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction time.

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl and methyl groups) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₁₁H₁₀ClN₂O₂, exact mass 252.04).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in studies on structurally related benzimidazole derivatives .

Q. What are the critical stability considerations for handling and storing this compound?

- Methodological Answer : The chloromethyl group is prone to hydrolysis under humid or acidic conditions. Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent degradation. Stability studies on analogous compounds suggest monitoring via HPLC for decomposition products (e.g., demethylated or hydrolyzed derivatives) over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of benzodiazole derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., bacterial strain specificity) or impurities. Standardize assays using:

- Positive Controls : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial tests).

- Dose-Response Curves : Establish IC₅₀ values under consistent pH and temperature .

- Metabolite Profiling : Identify active metabolites (e.g., via LC-MS) that may contribute to observed effects .

Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in pharmacological studies?

- Methodological Answer :

- Salt Formation : React with HCl or sodium salts to improve aqueous solubility.

- Prodrug Design : Esterify the carboxylate group (e.g., convert to ethyl ester) for enhanced membrane permeability, as seen in benzimidazole prodrugs .

- Co-solvency : Use DMSO-water mixtures (≤10% DMSO) to balance solubility and biocompatibility .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., cytochrome P450 or kinase enzymes) using software like AutoDock Vina.

- QSAR Analysis : Corolate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating methyl groups) with activity data from analogs .

- ADMET Prediction : Use tools like SwissADME to predict absorption and toxicity early in the design phase.

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproduce Synthesis : Ensure identical reaction conditions (e.g., solvent, catalyst) to original studies.

- Cross-Validate Techniques : Compare DSC (melting point) and NMR data with literature. For example, impurities <5% can depress melting points by 10–15°C .

- Collaborative Verification : Share samples with independent labs for spectral replication .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.